1-Methyl-3-(methylaminomethyl)indole
Description
1-Methyl-3-(methylaminomethyl)indole is a synthetic organic compound featuring a core indole (B1671886) ring system. Specifically, it is characterized by a methyl group substituting the hydrogen at the N1 position of the indole ring and a methylaminomethyl group (-CH₂NHCH₃) attached to the C3 position. This substitution pattern distinguishes it from naturally occurring and other synthetic indole derivatives, positioning it as a valuable intermediate and structural analogue in various research contexts.
From a classification standpoint, this compound belongs to two primary chemical classes: indole alkaloids and secondary amines.
Indole Alkaloids: Indole alkaloids are a major class of naturally occurring and synthetic compounds defined by the presence of an indole nucleus. mdpi.com this compound is considered a simple, non-isoprenoid indole alkaloid derivative. It shares a structural relationship with other simple indoleamines found in nature, such as Norgramine [3-(methylaminomethyl)indole], which lacks the methyl group on the indole nitrogen. nih.gov It is also closely related to Gramine (B1672134) [3-(dimethylaminomethyl)indole], a well-known plant alkaloid that features two methyl groups on the side-chain nitrogen. The methylation at the N1 position of the indole ring in this compound alters its electronic properties and hydrogen-bonding capabilities compared to its N-unsubstituted counterpart, Norgramine.
Amine Compounds: The presence of a methylaminomethyl group (-CH₂NHCH₃), where the nitrogen atom is bonded to two carbon atoms and one hydrogen atom, classifies this compound as a secondary amine. This functional group imparts basic properties to the molecule and serves as a key reactive site for further chemical modifications.
The unique combination of an N-methylated indole core and a secondary amine side chain defines the chemical personality of this compound and underpins its utility in synthesis.
The importance of this compound is primarily centered on its roles as a synthetic building block and as a molecular scaffold for the development of more complex, biologically active molecules.
Role in Organic Synthesis: The compound serves as a versatile intermediate for introducing the 1-methyl-1H-indol-3-yl)methyl moiety into larger molecular frameworks. While specific literature detailing the synthesis of this compound is sparse, its preparation can be logically inferred through established synthetic methodologies for similar indole derivatives. Two plausible routes include:
The Mannich Reaction: A classic method for aminomethylation, this three-component reaction would involve the condensation of 1-methylindole (B147185) with formaldehyde (B43269) and methylamine (B109427). wikipedia.orgchemtube3d.com The electrophilic iminium ion generated in situ from formaldehyde and methylamine would be attacked by the electron-rich C3 position of 1-methylindole to yield the target compound.
Reductive Amination: This two-step or one-pot process would begin with 1-methyl-3-carbaldehyde. dtic.mil Reaction of the aldehyde with methylamine forms an intermediate imine, which is subsequently reduced to the secondary amine using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. wikipedia.orgmasterorganicchemistry.com
Utility in Chemical Biology Investigations: The indole scaffold is a cornerstone in the design of therapeutic agents due to its ability to interact with various biological targets. nih.govmdpi.com Derivatives of this compound are investigated for their potential bioactivity. For instance, the core structure, (1-methyl-1H-indol-3-yl)methylamine, is a key component in the synthesis of novel compounds designed as potential inhibitors of tubulin polymerization, a target for anticancer agents. rsc.org In such studies, the secondary amine of this compound would provide a convenient attachment point for building larger, more complex molecules, allowing researchers to explore structure-activity relationships and develop new chemical probes or drug candidates. The synthesis of diverse indole-containing compounds is a significant area of research because of their importance as intermediates and building blocks for bioactive molecules. nih.gov
Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Property | This compound | Norgramine (3-(methylaminomethyl)indole) | Gramine (3-(Dimethylaminomethyl)indole) | 1-Methylindole |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂ | C₁₀H₁₂N₂ nih.gov | C₁₁H₁₄N₂ | C₉H₉N wikipedia.org |
| Molecular Weight | 174.24 g/mol | 160.22 g/mol nih.gov | 174.24 g/mol | 131.17 g/mol sigmaaldrich.com |
| Compound Class | Secondary Amine, Indole Alkaloid | Secondary Amine, Indole Alkaloid nih.gov | Tertiary Amine, Indole Alkaloid | Indole |
| Key Structural Difference | N1-Methyl, N-Methyl Side Chain | N1-H, N-Methyl Side Chain | N1-H, N,N-Dimethyl Side Chain | N1-Methyl, No Side Chain |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1-methylindol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-7-9-8-13(2)11-6-4-3-5-10(9)11/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPLFXAFPGYVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 3 Methylaminomethyl Indole and Analogous Indole Derivatives
Approaches for Constructing Indole (B1671886) Scaffolds with C3-Aminomethyl Functionalization
The introduction of an aminomethyl group at the C3 position of the indole nucleus is a pivotal step in the synthesis of numerous biologically significant molecules. This functionalization is primarily achieved through direct electrophilic substitution or by conversion of a C3-carbonyl precursor.
Direct C3-Functionalization of Indoles with Aminomethyl Moieties
The direct installation of an aminomethyl group onto the C3 position of an indole is a challenging yet highly desirable transformation. acs.orgnih.gov The high nucleophilicity of the C3 position makes it susceptible to electrophilic attack. The aza-alkylation reaction, often referred to as the Mannich reaction, is a classic and effective method for this purpose. rsc.org This reaction typically involves three components: an indole, an aldehyde (such as formaldehyde), and a secondary amine (like methylamine). rsc.org
The reaction proceeds through the formation of a reactive electrophilic iminium ion from the aldehyde and the amine. The indole then attacks this iminium ion, leading to the formation of the C3-aminomethylated product. Various catalysts, including Brønsted acids, Lewis acids, and organocatalysts, can be employed to facilitate the formation of the iminium species and promote the reaction. rsc.org The direct C3 alkylation of indoles using amine-based alkylating agents can also be achieved using borane (B79455) catalysts like B(C₆F₅)₃, which mediate the heterolytic cleavage of α-nitrogen C–H bonds to generate the reactive electrophile. acs.orgnih.gov
This direct approach offers an atom-economical route to C3-functionalized indoles. However, challenges such as lack of reactivity with certain substrates, and potential side reactions like N-alkylation or the formation of bis(indolyl)methanes, must be carefully managed through the choice of protecting groups and reaction conditions. acs.orgnih.gov
Table 1: Catalytic Approaches for Direct C3-Aza-Alkylation of Indoles
| Catalyst Type | Example | Role | Reference |
|---|---|---|---|
| Lewis Acid | InCl₃, B(C₆F₅)₃ | Activates amine/aldehyde for iminium ion formation | acs.orgorganic-chemistry.org |
| Brønsted Acid | Acetic Acid | Protonates carbonyl to facilitate iminium ion formation | organic-chemistry.org |
Reductive Amination Strategies for Incorporating the Methylaminomethyl Group
A highly reliable and widely used method for synthesizing C3-aminomethyl indoles is the reductive amination of indole-3-carboxaldehyde. researchgate.netresearchgate.net This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the aldehyde with a primary amine, in this case, methylamine (B109427). The resulting C=N double bond is then reduced to a single bond to yield the desired secondary amine.
The key advantage of this strategy is its high selectivity and broad functional group tolerance. organic-chemistry.org A variety of reducing agents can be employed for the reduction step. Mild hydride reagents are particularly common.
Common Reducing Agents for Reductive Amination:
Sodium borohydride (B1222165) (NaBH₄): A cost-effective reagent, often used in a stepwise procedure where the imine is formed first. organic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of iminiums over ketones and aldehydes, allowing the entire reaction to be performed in one pot under mildly acidic conditions that favor iminium ion formation. youtube.com
Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH): A milder and less toxic alternative to NaBH₃CN, it is also effective for one-pot reductive aminations and is often preferred in industrial settings. youtube.com
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is another effective method, often providing very clean reactions and high yields. youtube.comgoogle.com
This pathway, starting from the readily available indole-3-carboxaldehyde, provides a robust and versatile route to 1-methyl-3-(methylaminomethyl)indole, where the N1-methylation can be performed before or after the reductive amination step. google.com
Selective N1-Methylation Strategies for Indole Derivatives
The synthesis of this compound requires the specific methylation of the indole nitrogen (N1). Achieving high selectivity for N-alkylation over potential C3-alkylation is crucial. acs.org The acidity of the N-H proton allows for its removal with a suitable base, generating a nucleophilic indolide anion that readily reacts with a methylating agent.
A classic and effective method involves the use of a strong base like sodium hydride (NaH) or sodium amide (NaNH₂) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS). orgsyn.org
More recently, greener and safer methylating agents have been developed. Dimethyl carbonate (DMC) is an attractive alternative, functioning as a non-toxic, biodegradable methylating agent. st-andrews.ac.ukgoogle.com The N-methylation of indoles using DMC can be promoted by various bases, such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and can be performed under conventional heating or with microwave irradiation to accelerate the reaction. st-andrews.ac.ukgoogle.com Another innovative approach uses quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as safe and easy-to-handle solid methylating agents that provide excellent monoselective N-methylation of indoles. nih.gov
Table 2: Comparison of N1-Methylation Reagents for Indoles
| Reagent System | Base | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| MeI or DMS | NaH, NaNH₂ | High reactivity, high yield | Use of pyrophoric bases and toxic alkylating agents | orgsyn.org |
| Dimethyl Carbonate (DMC) | K₂CO₃, DBU, MgO | Green, non-toxic, biodegradable | Requires higher temperatures or longer reaction times | st-andrews.ac.ukgoogle.comresearchgate.net |
Utility of this compound as a Synthetic Precursor and Building Block
This compound, as an analogue of the naturally occurring alkaloid gramine (B1672134), is a valuable synthetic intermediate. The aminomethyl moiety at the C3 position can be utilized in several ways to construct more complex molecular architectures.
The aminomethyl group can function as a leaving group, particularly after quaternization with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This salt is an excellent electrophile and can undergo nucleophilic displacement reactions with a wide range of soft nucleophiles, such as cyanide or enolates. This process allows for the introduction of various functional groups at the C3-methylene position, effectively serving as a synthetic equivalent for a C3-indolyl carbocation.
Furthermore, the secondary amine functionality within the molecule can itself be a site for further derivatization. For instance, it can be acylated to form amides, which is a strategy used in the synthesis of tubulin polymerization inhibitors. rsc.org This demonstrates the role of the N-((1-methyl-1H-indol-3-yl)methyl) scaffold as a key building block in medicinal chemistry. rsc.org The development of arenesulfonyl indoles as precursors for C3 functionalization also highlights the general strategy of placing a good leaving group at the C3-benzylic position to generate a reactive intermediate for subsequent reactions. nih.gov
Innovations in Green Chemistry Protocols for Indole Derivatization
In recent years, significant efforts have been directed toward developing more environmentally benign synthetic methods for indole derivatives, driven by the principles of green chemistry. benthamdirect.comresearchgate.net These innovations aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.comtandfonline.com
Key areas of innovation include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.comtandfonline.com It often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The N-methylation of indoles using dimethyl carbonate, for example, can be efficiently carried out under microwave conditions. tandfonline.comtandfonline.com
Use of Green Solvents: Conventional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives. Water, being non-toxic, non-flammable, and inexpensive, has been successfully used as a solvent for various indole syntheses, including multicomponent reactions to prepare 3-substituted indoles. openmedicinalchemistryjournal.com
Alternative Energy Sources: Beyond microwaves, other energy sources like ultrasound and visible light irradiation have been employed to promote indole derivatization under mild, solvent-free, and catalyst-free conditions. openmedicinalchemistryjournal.com
Ionic Liquids: Ionic liquids have been utilized as both reaction media and catalysts for reactions such as the Michael addition to form 3-substituted indoles. openmedicinalchemistryjournal.com Their low vapor pressure and tunable properties make them an interesting, albeit often costly, alternative to traditional solvents.
These green methodologies are increasingly being adopted in both academic and industrial settings to overcome the shortcomings associated with conventional synthetic methods for preparing indole-containing compounds. benthamdirect.com
Structural Elucidation and Conformational Analysis in Research
Application of Advanced Spectroscopic Techniques for Molecular Characterization
Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural details of 1-Methyl-3-(methylaminomethyl)indole. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the indole (B1671886) ring, the N-methyl group on the indole nitrogen, the methylene (B1212753) bridge, and the methylamino group. The aromatic protons of the indole core typically appear in the downfield region (δ 7-8 ppm). The singlet for the N-methyl group on the indole ring would likely be observed around δ 3.7 ppm. The methylene protons adjacent to the indole ring and the nitrogen of the side chain would present a singlet at approximately δ 3.8 ppm, and the methyl group on the side chain nitrogen would appear as a singlet around δ 2.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the indole ring are expected to resonate in the aromatic region of the spectrum (δ 100-140 ppm). The carbon of the N-methyl group on the indole would likely appear around δ 32 ppm, the methylene carbon at approximately δ 52 ppm, and the methylamino carbon at around δ 35 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole Aromatic Protons | 7.0 - 8.0 | 100 - 140 |
| Indole N-CH₃ | ~3.7 | ~32 |
| -CH₂- | ~3.8 | ~52 |
| -NH-CH₃ | ~2.4 | ~35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Key expected absorptions include:
N-H Stretch: A moderate absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the side chain.
C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹. researchgate.netmasterorganicchemistry.com
C=C Stretch: Aromatic C=C stretching vibrations of the indole ring will likely produce bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibrations for both the aromatic and aliphatic amines are expected in the 1020-1360 cm⁻¹ range. docbrown.info
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |
| Aromatic C-H | C-H Stretch | > 3000 | Variable |
| Aliphatic C-H | C-H Stretch | < 3000 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |
| Amine | C-N Stretch | 1020 - 1360 | Moderate |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. A common fragmentation pathway for substituted indoles involves cleavage of the side chain. scirp.orglibretexts.org For this compound, a prominent fragment would likely result from the cleavage of the C-C bond between the indole ring and the methylaminomethyl group, leading to the formation of a stable 1-methyl-1H-indol-3-yl)methyl cation. Further fragmentation of the side chain is also possible.
Crystallographic Studies of this compound and Related Structures
Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal:
The near-planar geometry of the bicyclic indole core.
The precise bond lengths and angles of the entire molecule.
The conformation of the methylaminomethyl side chain relative to the indole ring.
The nature of intermolecular interactions, such as hydrogen bonding involving the secondary amine, which would influence the crystal lattice.
Table 3: Representative Crystallographic Data for a Substituted Indole Derivative (1-[N-(methyl)-(3,5-dimethylphenylamino)]methylnaphthalene) researchgate.netThis data is for a related compound and serves as an example of the type of information obtained from crystallographic studies.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 13.260(4) |
| b (Å) | 15.495(5) |
| c (Å) | 7.719(5) |
| β (°) | 90.19(6) |
| Volume (ų) | 1586(1) |
Computational Studies on Molecular Conformation and Stereochemical Properties
In the absence of experimental crystallographic data, computational modeling serves as a powerful tool to predict the three-dimensional structure and explore the conformational landscape of this compound. Techniques such as Density Functional Theory (DFT) and other molecular mechanics methods can be employed to calculate the lowest energy conformations of the molecule.
These computational studies can provide valuable information regarding:
Conformational Analysis: The rotation around the single bonds, particularly the bond connecting the methylaminomethyl side chain to the indole ring, can be systematically studied to identify the most stable conformers. The relative energies of different rotational isomers (rotamers) can be calculated to determine their populations at a given temperature.
Stereochemical Properties: While this compound is not chiral, computational methods can be used to analyze its molecular symmetry and electronic properties. The distribution of electron density and the molecular electrostatic potential can be mapped to identify regions of the molecule that are electron-rich or electron-poor, which has implications for its reactivity and intermolecular interactions.
Geometric Parameters: Optimized geometries from computational calculations can provide estimates of bond lengths and bond angles, which can be compared with experimental data for related structures to validate the computational model.
For example, computational analyses of other indole derivatives have been successfully used to predict their stable conformations and to rationalize their observed spectroscopic properties. These studies often involve geometry optimization followed by frequency calculations to ensure that the identified structures correspond to true energy minima.
Structure Activity Relationship Sar Studies of 1 Methyl 3 Methylaminomethyl Indole Analogues
Effects of N1-Methylation on Molecular Recognition and Interactions
Research comparing indole (B1671886) derivatives with and without N1 substitution reveals that the N1-H group can act as a hydrogen bond donor, which can be a crucial interaction for anchoring a ligand to its receptor. For instance, in studies of C3-substituted indoles, derivatives with an unsubstituted N1 nitrogen demonstrated potent antioxidant activity, a feature attributed to the stabilization of the indolyl radical. nih.govnih.gov
Conversely, replacing the N1-hydrogen with a methyl group (N1-methylation) can have varied effects depending on the target. While it removes the hydrogen bond donating capacity, it increases lipophilicity, which can enhance membrane permeability or strengthen hydrophobic interactions within a binding pocket. In some cases, the N1 position is a site for significant functionalization to achieve more complex structures. nih.gov For example, indole derivatives with tertiary amino and phenyl groups at the N1 position have shown significant activity against certain pathogens. nih.gov
The impact of N1-methylation is highly target-dependent. In one study on melatoninergic ligands, N1-phenethyl substitution was explored, indicating that larger groups at this position are tolerated and can modulate activity. nih.gov The transition from an N-H to an N-CH3 group fundamentally alters the electronic and steric profile, which can either be beneficial or detrimental to binding affinity and functional activity, underscoring the importance of this position in molecular design.
Elucidation of Key Functional Groups on the C3-Methylaminomethyl Moiety for Activity
The C3 position is electronically the most favored position for substitution on the indole ring. researchgate.net The methylaminomethyl moiety at this position is a key determinant of biological activity, and its components—the amine, the N-methyl group, and the methylene (B1212753) linker—are critical for molecular interactions.
The dimethylamine (B145610) group of gramine (B1672134), a related natural indole alkaloid, is known to be an excellent leaving group, making the C3 position a convenient point for further functionalization to create more complex bioactive molecules. nih.govrsc.org SAR studies on various indole derivatives highlight the importance of the C3 side chain. For instance, in a series of indole-derived cannabinoids, the side chain at the C3 position was found to be crucial for activity, with the length of the carbon chain directly influencing receptor affinity and potency. nih.govresearchgate.net Chains of 4 to 6 carbons were found to be optimal for in vitro and in vivo activity, while shorter chains resulted in inactive compounds. researchgate.net
Modification of the amine function itself is a key strategy. Changing the substitution from a secondary amine (methylamino) to a primary or tertiary amine can drastically alter a compound's basicity, polarity, and hydrogen bonding pattern, thereby affecting its interaction with target receptors. The N-methyl group contributes to the steric bulk and electronic environment of the nitrogen atom, which can be vital for fitting into a specific binding pocket.
Furthermore, the methylene bridge connecting the amine to the indole C3 position provides specific spatial orientation. Altering the length of this linker can change the distance between the crucial pharmacophoric elements—the indole ring and the basic nitrogen—which can significantly impact biological activity by misaligning these groups within the receptor's binding site.
Positional and Substituent Effects on the Indole Ring System in Related Derivatives
Beyond the N1 and C3 positions, substitutions on the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7) are critical for modulating the pharmacological profile of analogues. The electronic properties of the entire indole ring system are sensitive to substitution on this carbocyclic ring. nih.gov The type and position of these substituents can influence binding affinity, selectivity, and metabolic stability.
Studies have shown that the introduction of different functional groups at these positions can lead to significant changes in activity. For example, computational analysis of substituted indoles indicates that even small groups on the six-membered ring can have a significant effect on the ground state electronic structure. chemrxiv.org In contrast, substitutions at the C2 position versus the C3 position can dramatically alter receptor selectivity and intrinsic activity. In a study of N-piperidinyl indoles, 2-substituted analogues showed higher binding affinity and full agonist activity at the Nociceptin Opioid (NOP) receptor, whereas the corresponding 3-substituted derivatives were selective partial agonists. nih.gov
The steric and electronic nature of substituents is paramount. Research on indole-2,3-diones correlated the effects of 5- and 6-substituted groups with Hammett substituent constants, providing a quantitative measure of their electronic influence. researchgate.net In another study, C4-arylation of indole-3-carbaldehydes was found to be highly sensitive to steric hindrance at the adjacent C5 position. acs.org This demonstrates that the interplay between substituents at different positions is a key consideration in SAR studies.
| Position | Substituent Type | Observed Effect on Activity | Reference |
| C2 | Aminomethyl, Hydroxymethyl | Significantly enhanced MOP receptor binding affinity compared to C3-isomers. nih.gov | nih.gov |
| C4 | Aryl group | C4-arylation is sensitive to steric hindrance at the C5 position. acs.org | acs.org |
| C5 | Various | Substitutions can be detrimental to binding and functional activity for certain targets. acs.org | acs.org |
| C6 | Various | Can improve binding selectivity for some receptor types. | |
| C7 | Various | Can be a target for functionalization using specific directing groups. researchgate.net | researchgate.net |
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Approaches
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of 1-Methyl-3-(methylaminomethyl)indole analogues. These approaches allow for the rational design of new compounds and provide insights into the molecular interactions governing their biological activity. orientjchem.orgmdpi.com
QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models can identify the key steric, electrostatic, and hydrophobic features required for activity. nih.gov For instance, a 3D-QSAR study on indole derivatives as phosphodiesterase IV inhibitors identified key features that could be used to predict the affinities of new analogues before their synthesis. nih.gov Another QSAR study on indole derivatives as anticancer agents was used to design novel compounds, which were then validated through in vitro activity and molecular docking. orientjchem.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, elucidating specific interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov Docking studies on indole analogues have revealed critical interactions with amino acid residues in the binding sites of various proteins, such as phospholipase A2 and SARS 3CLpro. nih.govnih.govwho.int In one study, docking analysis showed that an indole analogue formed hydrogen bonds with Asp48, Cys44, and His27 residues of the sPLA2 protein, providing a structural basis for its inhibitory activity. who.int These computational models complement experimental SAR data, enabling a more efficient drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. eurjchem.com
| Study Type | Compound Class | Target | Key Findings | Reference(s) |
| 3D-QSAR (CoMFA/CoMSIA) | Indole derivatives | Phosphodiesterase IV (PDE IV) | Generated predictive models based on steric, electrostatic, and hydrophobic fields to guide the design of new inhibitors. nih.gov | nih.gov |
| 3D-QSAR & Docking | Indole analogues | Human non-pancreatic secretory phospholipase A2 (sPLA2) | Identified key H-bond interactions with Asp48, Cys44, and His27; developed a predictive QSAR model. who.int | who.int |
| 2D-QSAR & Docking | Indole derivatives | Tyrosine Kinase Receptor | A 2D-QSAR model guided the design of novel anticancer agents, whose potency was confirmed by docking scores. orientjchem.org | orientjchem.org |
| QSAR & Docking | Isatin and Indole derivatives | SARS CoV 3CLpro | Developed validated QSAR models to predict inhibitory activity and used docking to support the activity of identified leads. nih.gov | nih.govnih.gov |
| Pharmacophore & 3D-QSAR | Indole and Isatin derivatives | Beta-amyloid aggregation | Developed a pharmacophore hypothesis and a predictive 3D-QSAR model for Aβ anti-aggregating potency. mdpi.com | mdpi.com |
Mechanistic Investigations of Reactivity and Biological Target Engagement
Reaction Mechanisms of 1-Methyl-3-(methylaminomethyl)indole in Organic Transformations
The reactivity of the indole (B1671886) scaffold is a cornerstone of heterocyclic chemistry. The Fischer indole synthesis, discovered in 1883, remains a widely used method for forming the indole nucleus from an arylhydrazone precursor through an acid-catalyzed cyclization involving a acs.orgacs.org-sigmatropic rearrangement. byjus.comwikipedia.org Alternative syntheses, such as the Bischler-Mohlau indole synthesis, provide pathways to different substitution patterns. nih.gov
For this compound, the core indole ring system dictates its primary reactivity. The presence of the methyl group at the N1 position prevents participation in reactions requiring an N-H proton, which can alter reaction pathways compared to unsubstituted indoles. researchgate.net The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, which preferentially occurs at the C3 position. However, since C3 is already substituted in this molecule, reactions with strong electrophiles might proceed at the C2 position or on the benzene (B151609) ring.
The side chain, a methylaminomethyl group, introduces its own reactivity. The secondary amine is nucleophilic and basic, allowing it to participate in reactions such as acylation, alkylation, and acid-base chemistry. The reactivity of both the indole nucleus and the side chain allows for a variety of organic transformations, making it a versatile building block in synthetic chemistry. For instance, the oxidation of similar indole derivatives, such as 1-methyl-indole-3-acetaldehyde, has been shown to proceed via the transient existence of a 3-methylene indolenine-like intermediate, leading to products with a shortened side chain. dtic.mil
Molecular Interactions with Biological Macromolecules and Cellular Components
The indole scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic drugs that interact with a wide array of biological macromolecules. nih.govnih.gov
Indole derivatives have been extensively investigated as inhibitors of various enzymes critical for disease processes.
FabI and FabK Inhibition: Bacterial enoyl-acyl carrier protein reductase (FabI) is a key enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. nih.govresearchgate.net A series of indole naphthyridinones has been developed as potent inhibitors of FabI. nih.govacs.org X-ray crystal structure analysis has aided in understanding the binding mechanism, revealing key pharmacophoric elements: a bicyclic aromatic structure like indole linked to a methylamide via a methylene (B1212753) linker. acs.org While optimizing for FabI, some of these compounds were also found to exhibit inhibitory activity against FabK, another enoyl-ACP reductase, thereby broadening their potential antibacterial spectrum. nih.gov Phenylimidazole derivatives have also been identified as specific inhibitors of FabK. frontiersin.org
Haspin Kinase Inhibition: Haspin is a protein kinase involved in regulating mitosis, and its inhibition is a potential strategy for cancer therapy. acs.orgnih.gov Several classes of indole-based compounds have been developed as potent and selective Haspin inhibitors. nih.govnih.govtandfonline.com For example, substituted indolo[2,3-c]quinolone-6-ones have shown high potency, with IC50 values in the low nanomolar range. nih.govtandfonline.com Molecular docking studies suggest these inhibitors bind to the ATP-binding site of the kinase. acs.orgnih.gov The development of these inhibitors often involves evaluating their selectivity against a panel of other kinases to ensure targeted activity. nih.gov
| Indole Scaffold Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Indole Naphthyridinones | FabI | Low micromolar to nanomolar range | nih.gov |
| Indole Naphthyridinones | FabK | Low micromolar range | nih.gov |
| Substituted Indolo[2,3-c]quinolone-6-ones | Haspin | 1-2 nM | nih.govtandfonline.com |
| Substituted Indoles | Haspin | Subnanomolar to nanomolar range | acs.orgnih.gov |
Indole derivatives are known to interact with a variety of cellular receptors.
Hormone Receptors: Certain dietary indoles, such as indole-3-carbinol (B1674136) (I3C) and its metabolite 3,3′-diindolylmethane (DIM), can modulate the signaling of steroid receptors like the estrogen receptor. nih.gov They have been shown to alter hormone metabolism and down-regulate receptor expression and activity, which contributes to their anticancer properties. nih.govwebmd.com
Serotonin (B10506) Receptors: The indole structure is the core of the neurotransmitter serotonin. Consequently, many indole derivatives have been designed as ligands for serotonin receptors (5-HT receptors), with some showing potential as anxiolytic agents or cognitive enhancers. mdpi.com
Benzodiazepine (B76468) Receptors (BzR): Researchers have designed N-(indol-3-ylglyoxylyl)amino acid derivatives that bind to the benzodiazepine receptor. nih.gov Structure-activity relationship studies revealed that an unsubstituted N-H on the indole ring is crucial for high-affinity binding, as N-methyl derivatives were found to be inactive. This suggests a specific hydrogen bond interaction between the indole N-H and the receptor binding site. nih.gov
The biological effects of indole derivatives are often traced to their modulation of specific molecular pathways within cells.
Cancer-Related Pathways: In cancer research, indole compounds have been shown to affect multiple critical pathways. nih.govmdpi.commdpi.com For instance, certain derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and controls cell growth and survival. nih.gov Others act as tubulin polymerization inhibitors, disrupting the formation of microtubules necessary for cell division, which leads to cell cycle arrest and apoptosis. nih.govnih.gov Prominent examples of indole-based tubulin inhibitors include the vinca (B1221190) alkaloids. nih.govmdpi.com
Inflammatory Pathways: The anti-inflammatory properties of some indole derivatives have been linked to their ability to modulate key inflammatory pathways. nih.gov For example, they can inhibit the activity of cyclooxygenase-2 (COX-2) or interfere with the NF-κB signaling cascade, both of which are central to the inflammatory response. nih.govdntb.gov.ua
DNA Interaction: Some indole derivatives have been shown to bind to DNA, typically in the minor groove, which can lead to the inhibition of enzymes like topoisomerase I. researchgate.netnih.gov This interaction can disrupt DNA replication and transcription, contributing to their antitumor effects. nih.gov
Advanced Probing and Mechanistic Elucidation in Indole Chemistry
Modern synthetic and analytical techniques have greatly advanced the study of indole chemistry, allowing for more precise mechanistic investigations.
Modern Functionalization Methods: Techniques such as direct C-H activation and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have enabled the efficient and selective functionalization of the indole ring at various positions. numberanalytics.com These methods facilitate the synthesis of complex indole derivatives for structure-activity relationship studies.
Fluorescent Probes: The inherent fluorescence of the indole ring allows it and its derivatives to be used as probes for studying molecular interactions. mdpi.com For example, indole-based probes have been developed to screen for drug binding to proteins like human serum albumin. unl.edu Changes in the fluorescence properties upon binding can provide quantitative data on binding affinities and sites. unl.edu
Computational and Spectroscopic Studies: Isotopic labeling studies have been crucial in elucidating complex reaction mechanisms, such as the Fischer indole synthesis. wikipedia.org Furthermore, advanced computational methods and molecular dynamics simulations are used to model the excited-state dynamics of indole in solution and to understand the energetics of ligand unbinding from protein targets. nih.govacs.org These tools provide a molecular-level understanding of the dynamic processes governing the chemical and biological activity of indole compounds.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules such as 1-Methyl-3-(methylaminomethyl)indole. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and energy levels within the molecule. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For indole (B1671886) derivatives, these calculations can help predict sites susceptible to electrophilic or nucleophilic attack.
Furthermore, quantum chemical calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution across the molecule. This provides a visual representation of electron-rich and electron-deficient regions, offering insights into how the molecule might interact with other molecules, including biological targets. The nitrogen atoms and the π-electron-rich indole ring are typically key features in the MEP of such compounds.
Table 1: Calculated Electronic Properties of a Representative Indole Derivative (3-Methylindole) nih.gov
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. The indole ring is generally the primary electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. Important for interactions with electron-rich residues in a protein. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher polarizability and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |
Note: This table is illustrative and based on a related indole structure. Specific values for this compound would require dedicated calculations.
Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to explore the potential interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein. mdpi.comresearchgate.net These methods are fundamental in drug discovery and design. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies generally indicating a more stable interaction. ajchem-a.com For this compound, docking studies could identify potential protein targets and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.
Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. researchgate.net These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. researchgate.net Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net
Table 2: Key Parameters in Molecular Docking and Dynamics Simulations
| Parameter | Technique | Description | Relevance for this compound |
| Binding Energy/Score | Molecular Docking | A numerical score representing the predicted binding affinity between the ligand and the protein. | Lower scores suggest stronger and more favorable binding to a potential biological target. |
| Binding Pose | Molecular Docking | The predicted 3D orientation of the ligand within the protein's active site. | Reveals specific interactions (e.g., hydrogen bonds with the amino group, π-stacking with the indole ring). |
| Root-Mean-Square Deviation (RMSD) | Molecular Dynamics | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A stable RMSD trajectory indicates that the ligand remains bound in a stable conformation. |
| Root-Mean-Square Fluctuation (RMSF) | Molecular Dynamics | Measures the fluctuation of individual amino acid residues in the protein. | Can indicate which parts of the protein are affected by ligand binding. |
Predictive Modeling of Chemical Properties and Biological Activities
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable computational approach for forecasting the chemical properties and biological activities of compounds like this compound. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their observed biological activity. niscpr.res.innih.gov
To build a QSAR model, a dataset of structurally related molecules with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods are then used to identify the descriptors that are most correlated with the biological activity and to generate a predictive model.
For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in their structure. The resulting data could then be used to develop a model that could predict the activity of new, unsynthesized derivatives. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. niscpr.res.innih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example | Information Encoded | Potential Application for this compound Analogs |
| Topological | Molecular Connectivity Indices | Describes the branching and connectivity of atoms in the molecule. | Relating molecular size and shape to biological activity. |
| Geometrical | Molecular Surface Area | Represents the three-dimensional size and shape of the molecule. | Understanding how the molecule fits into a receptor binding pocket. |
| Electronic | Partial Atomic Charges | Describes the distribution of electrons within the molecule. | Correlating electronic properties with binding affinity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity or hydrophobicity of the molecule. | Predicting membrane permeability and absorption. |
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Strategies for Structural Diversification
The therapeutic potential of indole (B1671886) derivatives is often unlocked through the systematic structural modification of a parent scaffold. For 1-Methyl-3-(methylaminomethyl)indole, which is also known as norgramine, current and future synthetic efforts are centered on creating diverse libraries of analogs by modifying the indole core, the N1-methyl group, and the side-chain aminomethyl moiety. These strategies aim to explore the chemical space around the molecule to identify derivatives with enhanced biological activity and selectivity.
One primary approach involves the functionalization of the C3-side chain. The secondary amine in this compound serves as a reactive handle for a variety of chemical transformations. Acylation, sulfonylation, and reductive amination with a range of aldehydes and ketones can introduce a wide array of substituents, thereby modulating the compound's lipophilicity, hydrogen bonding capacity, and steric profile. Furthermore, multicomponent reactions, such as the Ugi or Passerini reactions, could be employed to introduce multiple points of diversity in a single synthetic step, rapidly generating complex and varied molecular architectures.
Another avenue for diversification is the modification of the indole ring itself. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, can introduce functional groups at various positions on the benzene (B151609) portion of the indole nucleus. Subsequent palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, can then be used to append a wide range of aryl, heteroaryl, or alkyl groups, creating a library of substituted indole derivatives. nih.gov
Moreover, late-stage C-H functionalization represents a cutting-edge strategy for the direct and efficient modification of the indole scaffold. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives. The development of regioselective C-H activation methods for the C2, C4, C5, C6, and C7 positions of the 1-methylindole (B147185) core would significantly expand the accessible chemical space.
These synthetic strategies are summarized in the table below:
| Modification Site | Synthetic Strategy | Potential Modifications |
| C3-Side Chain Amine | Acylation, Sulfonylation, Reductive Amination, Multicomponent Reactions | Amides, sulfonamides, substituted amines, complex acyclic and heterocyclic moieties |
| Indole Ring | Electrophilic Aromatic Substitution, Cross-Coupling Reactions | Halogens, nitro groups, acyl groups, aryl and heteroaryl substituents |
| Indole Ring | Late-Stage C-H Functionalization | Direct introduction of alkyl, aryl, and other functional groups at various positions |
Role of this compound in Advancing Chemical Biology Tools
Chemical biology relies on the use of small molecules to probe and manipulate biological systems. The indole scaffold is a common feature in many chemical probes due to its ability to interact with a wide range of biological targets. This compound serves as an excellent starting point for the development of sophisticated chemical biology tools, such as affinity probes, fluorescent labels, and libraries for chemical genetics screens.
By incorporating reporter tags, such as fluorophores or biotin, onto the this compound scaffold, researchers can create molecular probes to visualize and track the localization and interactions of target proteins within living cells. For instance, a fluorescently labeled derivative could be used in fluorescence microscopy to monitor the distribution of a specific receptor or enzyme.
Furthermore, the structural backbone of this compound is well-suited for the construction of compound libraries for high-throughput screening. researchgate.net By applying the diversification strategies mentioned in the previous section, large collections of related but structurally distinct molecules can be synthesized. These libraries can then be screened against various biological targets to identify "hit" compounds with desired activities, such as enzyme inhibition or receptor modulation. These hits can then be further optimized to develop potent and selective chemical probes or potential therapeutic leads. The development of multifunctional molecules that can interact with multiple pathological targets is a promising approach for complex diseases. nih.govacs.org
Interdisciplinary Research Integrating Synthesis, Biology, and Computation in Indole Chemistry
The exploration of the full potential of this compound and its derivatives necessitates a collaborative, interdisciplinary approach that combines the strengths of synthetic chemistry, molecular biology, and computational modeling. This integrated strategy accelerates the discovery and optimization of novel bioactive compounds.
The process typically begins with the synthesis of a focused library of derivatives based on rational design principles. These compounds are then subjected to a battery of biological assays to evaluate their activity against specific targets or in cellular models of disease. For example, derivatives could be tested for their ability to inhibit cancer cell proliferation or modulate the activity of key signaling pathways. nih.gov
Computational chemistry plays a crucial role throughout this cycle. Molecular docking studies can be used to predict how different derivatives of this compound might bind to the active site of a target protein. nih.gov This information can guide the design of new analogs with improved binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the compounds with their observed biological activity, providing valuable insights for further optimization. This synergistic interplay between synthesis, biological testing, and computational analysis creates an iterative cycle of design, synthesis, and evaluation that can efficiently lead to the identification of highly potent and selective molecules for further development.
The integration of these disciplines is crucial for understanding the complex interactions of small molecules with biological systems and for the rational design of the next generation of chemical tools and therapeutic agents derived from the versatile this compound scaffold.
Q & A
Q. What are the key structural features and nomenclature conventions for 1-Methyl-3-(methylaminomethyl)indole?
The compound, IUPAC name (1-methylindol-3-yl)methanamine (C₁₀H₁₂N₂), consists of an indole core substituted with a methyl group at the 1-position and a methylaminomethyl group at the 3-position. Structural confirmation relies on techniques like ¹H/¹³C NMR, IR spectroscopy, and HRMS, which identify characteristic signals (e.g., aromatic protons, methylene groups) .
Q. What synthetic routes are commonly employed to prepare this compound?
A general approach involves functionalizing the indole scaffold via alkylation or amination. For example:
- Ruthenium-catalyzed C–H activation : Similar indole derivatives are synthesized using [RuCl₂(p-cymene)]₂ and KPF₆ to facilitate direct functionalization, achieving moderate yields (~52%) under optimized conditions .
- Photoredox reactions : Visible light-induced sulfenylation of N-methylindoles with arylsulfonyl chlorides demonstrates a pathway for introducing substituents at the 3-position .
Q. How is the compound characterized in terms of purity and structural integrity?
Purity is validated via HPLC (>98% purity criteria), while structural elucidation employs:
- NMR spectroscopy : Aromatic protons (δ 7.6–6.7 ppm), methyl groups (δ ~3.7 ppm), and methylene resonances .
- HRMS : Confirms molecular ion peaks (e.g., m/z 214.1598 for C₁₅H₂₀N) .
- IR spectroscopy : Detects functional groups like N–H stretches (ν ~2963 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound derivatives?
Variables include:
- Catalyst selection : Ruthenium complexes (e.g., [RuCl₂(p-cymene)]₂) enhance regioselectivity in C–H functionalization .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and temperatures between 80–100°C improve reaction efficiency .
- Additives : KPF₆ stabilizes reactive intermediates in Ru-catalyzed reactions .
Q. What strategies address contradictions in reported pharmacological activities of indole derivatives?
Methodological approaches include:
- Comparative bioassays : Test the compound against standardized panels (e.g., antimicrobial, anticancer) using positive/negative controls .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methylaminomethyl group) to isolate contributions to bioactivity .
- Molecular docking : Predict binding affinities to targets (e.g., enzymes, receptors) using software like AutoDock .
Q. How can advanced functionalization techniques expand the utility of this compound in drug discovery?
- Late-stage diversification : Introduce pharmacophores via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Protecting group strategies : Use Boc or Fmoc groups to protect the amine during multi-step syntheses .
- Biological evaluation : Screen derivatives for ADMET properties (absorption, toxicity) using in vitro models (e.g., hepatic microsomes) .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) in structurally similar indole derivatives?
- Solvent effects : Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Dynamic processes : Assess for tautomerism or conformational changes via variable-temperature NMR .
- Computational validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and verify assignments .
Q. What experimental controls are critical when evaluating the biological activity of this compound?
- Negative controls : Include vehicle-treated samples and inactive indole analogs.
- Positive controls : Use established drugs (e.g., doxorubicin for cytotoxicity assays) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across 3–5 log concentrations to ensure reproducibility .
Tables: Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
